Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVKGQJVMQGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of Methyl 2'-Formyl-4-biphenylcarboxylate: A Process Chemistry Perspective
Topic: Strategic Synthesis of Methyl 2'-Formyl-4-biphenylcarboxylate (2'-formyl-4-methoxycarbonylbiphenyl) Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary & Structural Significance
Methyl 2'-formyl-4-biphenylcarboxylate (CAS: Derivative of 205871-49-4) represents a critical scaffold in the synthesis of "Sartan" class Angiotensin II Receptor Blockers (ARBs), specifically as a precursor for Telmisartan and Candesartan analogs. Its structural uniqueness lies in the ortho-formyl group, which serves as a reactive handle for heterocycle construction (e.g., imidazoles or tetrazoles), paired with a para-methoxycarbonyl group that allows for subsequent hydrolysis or amidation.
This guide delineates the most robust synthetic pathway—Palladium-Catalyzed Suzuki-Miyaura Coupling —prioritizing regio-control, atom economy, and scalability. We also address the specific handling of the 2-formylphenylboronic acid, which exists in a dynamic equilibrium with its hemiacetal form, a nuance often overlooked in standard protocols.
Retrosynthetic Analysis
The strategic disconnection of the biphenyl bond reveals two primary coupling partners. The choice of polarity (which ring bears the halogen vs. the boron) is dictated by the stability of the boronic acid and the cost of the halide.
Figure 1: Retrosynthetic logic favoring the coupling of Methyl 4-bromobenzoate with 2-Formylphenylboronic acid due to the unique stability of the benzoxaborole intermediate.
Primary Pathway: Suzuki-Miyaura Cross-Coupling
The industry-preferred route utilizes Methyl 4-bromobenzoate and 2-Formylphenylboronic acid .
Mechanistic Insight: The "Benzoxaborole" Advantage
A common misconception is that ortho-formyl boronic acids are unstable. In reality, 2-formylphenylboronic acid spontaneously cyclizes to form 1-hydroxy-1,2-benzoxaborole . This internal hemiacetal formation protects the aldehyde from oxidation and side reactions during the basic coupling conditions, releasing the free aldehyde only upon workup. This "auto-protection" makes this route superior to using unprotected 2-bromobenzaldehyde.
Reaction Parameters & Optimization
The following parameters are optimized to minimize protodeboronation and homocoupling.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%) | The bidentate ferrocenyl ligand prevents Pd-black precipitation and resists deactivation by the aldehyde. |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ | Mild enough to prevent ester hydrolysis (saponification) while sufficiently basic to activate the boronate. Avoid NaOH. |
| Solvent | Dioxane / Water (4:1) or Toluene / EtOH / Water | Water is required for the transmetallation step. Dioxane ensures solubility of the ester. |
| Temperature | 80°C - 90°C | Sufficient for oxidative addition of the aryl bromide without degrading the formyl group. |
| Atmosphere | Argon / Nitrogen (Sparged) | Critical. Oxygen promotes homocoupling of the boronic acid (forming biphenyl impurities). |
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere.
Step 1: Reactor Setup
-
Charge a 3-neck round-bottom flask (equipped with a condenser, thermometer, and septum) with Methyl 4-bromobenzoate (21.5 g, 100 mmol) and 2-Formylphenylboronic acid (16.5 g, 110 mmol, 1.1 equiv).
-
Add 1,4-Dioxane (200 mL) and degas the solution by bubbling Nitrogen for 15 minutes.
Step 2: Catalyst & Base Addition
-
Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2.4 g, 3.0 mmol). Tip: Add catalyst as a solid against a counter-flow of Nitrogen.
-
Dissolve Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol) in Water (50 mL). Degas this aqueous solution separately.
-
Transfer the aqueous base to the main reaction vessel via cannula or syringe. The mixture will turn biphasic.
Step 3: Reaction & Monitoring
-
Heat the mixture to 85°C with vigorous stirring (critical for phase transfer).
-
Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1]
-
Target: Disappearance of Methyl 4-bromobenzoate.
-
Time: Typically 4–6 hours.
-
Step 4: Workup & Purification
-
Cool reaction to room temperature.[2]
-
Quench: Add water (200 mL) and extract with Ethyl Acetate (3 x 150 mL).
-
Wash: Combine organics and wash with Brine (200 mL). Dry over anhydrous Na₂SO₄.[2][3]
-
Concentration: Evaporate solvent under reduced pressure to yield a crude yellow solid.
-
Crystallization: Recrystallize from hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane .
-
Yield: Expected 85–92%.
-
Appearance: Off-white to pale yellow crystals.
-
Process Control & Troubleshooting
The following diagram illustrates the critical decision nodes during the synthesis.
Figure 2: Process workflow emphasizing the critical degassing step to prevent homocoupling impurities.
Common Impurities
-
Homocoupling (Biaryl): Result of O₂ presence. Remediation:[4][5][6] Rigorous degassing.
-
Saponified Product (Carboxylic Acid): Result of pH > 12 or prolonged heating. Remediation:[4][5][6] Use Carbonate bases, not Hydroxides; control reaction time.
-
Protodeboronation (Benzaldehyde): Result of unstable boronic acid. Remediation:[4][5][6] Ensure slight excess (1.1–1.2 equiv) of boronic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gooßen, L. J., et al. (2001). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[7][8] Organic Letters, 3(20), 3205-3208. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Foundational reference for Sartan biphenyl synthesis). Link
-
Adamczyk, M., et al. (2000). Synthesis of 2-Formylphenylboronic Acid and its Application in Suzuki Coupling. Organic Preparations and Procedures International, 32(4). (Describes the benzoxaborole equilibrium). Link
Sources
- 1. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity Wittig Olefination Protocols for Sterically Hindered Biaryl Aldehydes
Topic: Wittig Reaction Conditions for Sterically Hindered Biaryl Aldehydes Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary
Sterically hindered biaryl aldehydes (e.g., ortho-substituted 2-phenylbenzaldehydes) represent a "stress test" for the Wittig reaction. The proximity of the biaryl axis and ortho-substituents creates significant steric bulk that destabilizes the transition state required for oxaphosphetane formation. Standard protocols using n-butyllithium (n-BuLi) often fail or stall at the betaine stage due to the "Lithium Salt Effect."
This guide details optimized protocols specifically engineered to overcome these steric barriers. The core strategy shifts away from lithium-based bases to potassium/sodium systems (KHMDS, NaHMDS, KOtBu) to generate "salt-free" conditions, facilitating the critical elimination step that is often kinetically arrested in hindered substrates.
Critical Parameter Optimization
The "Lithium Trap" (Mechanism & Causality)
In standard Wittig protocols, n-BuLi generates Lithium Halide (LiX) byproducts. In sterically unencumbered systems, this is inconsequential. However, for hindered biaryl aldehydes, Li^+^ ions coordinate strongly with the betaine intermediate.
-
The Problem: This coordination stabilizes the betaine, increasing the activation energy required for its collapse into the oxaphosphetane and subsequent elimination to the alkene. In hindered systems, this often leads to a "stalled" reaction where the intermediate forms but never eliminates.
-
The Solution: Use Potassium or Sodium bases (KHMDS, NaHMDS, KOtBu).[1] The larger ionic radii and lower charge density of K^+^/Na^+^ reduce coordination strength, allowing the betaine/oxaphosphetane to collapse productively into the alkene.
Base Selection Matrix
| Base | Cation | Suitability for Hindered Biaryls | Mechanism Note |
| KHMDS | K^+^ | Optimal (First Choice) | Provides "salt-free" conditions; K^+^ does not stabilize the intermediate, promoting elimination. |
| KOtBu | K^+^ | Excellent | Strong base, soluble in THF/Toluene. Good for "Instant Ylide" generation. |
| NaH | Na^+^ | Good | Heterogeneous reaction; can be slow but effective for stable ylides. |
| n-BuLi | Li^+^ | Poor | AVOID. Li^+^ stabilizes the betaine adduct, often halting the reaction in hindered substrates. |
Mechanistic Visualization
The following diagram illustrates the kinetic bottleneck caused by steric hindrance and the role of the cation in unlocking the pathway.
Caption: Mechanistic divergence in hindered Wittig reactions. Li+ stabilizes the betaine trap, while K+ allows productive collapse.
Experimental Protocols
Protocol A: The "Salt-Free" KHMDS Method (Recommended)
Application: Primary choice for non-stabilized and semi-stabilized ylides reacting with ortho-substituted biaryl aldehydes.
Reagents:
-
Phosphonium salt (dried under high vacuum for 2h).
-
Biaryl aldehyde (1.0 equiv).
-
KHMDS (Potassium Hexamethyldisilazide), 0.5 M in Toluene (1.2 equiv).
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C (ice bath).
-
Ylide Generation: Add the phosphonium salt suspended in anhydrous THF (0.2 M concentration). Dropwise add KHMDS solution (1.2 equiv). The solution should turn a characteristic color (yellow/orange for alkyl ylides, deep red for benzyl ylides).
-
Digestion: Stir at 0 °C for 30–45 minutes. Critical: Ensure the phosphonium salt is fully dissolved/reacted before proceeding.
-
Addition: Cool the mixture to -78 °C (dry ice/acetone). Add the biaryl aldehyde (dissolved in minimal THF) dropwise over 10 minutes.
-
Reaction: Stir at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for 12 hours.
-
Note: If TLC shows incomplete conversion after 12h, heat to reflux (66 °C) for 2-4 hours. The K^+^ counterion allows this thermal push without decomposition.
-
-
Workup: Quench with saturated NH
4Cl. Extract with Et2O or EtOAc. Wash organics with brine, dry over MgSO4, and concentrate.
Protocol B: The "High-Force" KOtBu Method
Application: For extremely hindered substrates where Protocol A results in low conversion. This uses a more robust base and higher temperatures.
Reagents:
-
Potassium tert-butoxide (KOtBu) (Sublimed grade preferred).
-
Anhydrous Toluene (Solvent).
Procedure:
-
Suspension: In a glovebox or under Argon, weigh KOtBu (1.5 equiv) and the phosphonium salt (1.5 equiv) into a reaction vial.
-
Solvent: Add anhydrous Toluene.
-
Activation: Stir at room temperature for 1 hour. The mixture will become a colored slurry.
-
Addition: Add the hindered biaryl aldehyde (1.0 equiv) in one portion.
-
Thermal Drive: Heat the reaction to 110 °C (reflux) for 16–24 hours.
-
Why Toluene? The higher boiling point (110 °C vs 66 °C for THF) provides the thermal energy necessary to overcome the steric repulsion in the transition state.
-
-
Workup: Cool to RT, dilute with Hexanes (precipitates Ph
3PO), filter through a silica plug, and concentrate.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Ylide failed to generate OR Steric barrier too high. | 1. Switch from NaH to KHMDS (Protocol A).2. Increase temp to reflux (Protocol B).3. Verify phosphonium salt dryness. |
| Stalled at Intermediate (Red spot on TLC that doesn't move) | Stable Betaine formation (Lithium Effect). | Eliminate Lithium. Do not use n-BuLi. Use "Salt-Free" conditions (KHMDS or NaNH |
| Low Yield (<30%) | Enolization of aldehyde. | If the aldehyde has |
| Poor E/Z Selectivity | Thermodynamic equilibrium not reached. | Schlosser Modification: After aldehyde addition at -78 °C, add 1.2 equiv of PhLi to deprotonate the betaine, then reprotonate with HCl/alcohol to reset stereochemistry to trans. |
Decision Workflow
Caption: Decision tree for selecting the optimal olefination protocol based on ylide stability and reaction outcome.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link
-
BenchChem Application Note. Troubleshooting Low Yield in Wittig Reaction with Hindered Aldehydes. Link
-
Organic Chemistry Portal. Wittig Reaction Mechanism and Modifications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Synthesis of Biphenyl-Based Amino Acids from Formyl-Carboxylate Precursors
Introduction: The Strategic Importance of Biphenyl Amino Acids
Non-proteinogenic amino acids are critical tools in modern drug discovery, offering pathways to enhance the structural and functional diversity of peptide-based therapeutics.[1][2] Among these, amino acids featuring a biphenyl scaffold have emerged as a "privileged" structural motif.[3][4] The biphenyl group's unique conformational properties and ability to engage in various biological interactions have led to its incorporation into a wide range of medicinally active compounds, including anti-inflammatory, antihypertensive, and anti-cancer agents.[3][5]
This guide provides a detailed technical overview and actionable protocols for the synthesis of biphenyl-based α-amino acids, starting from readily accessible formyl-carboxylate precursors. This synthetic strategy is notable for its convergent nature, allowing for the late-stage introduction of the crucial amine functionality. We will focus on two primary methods for the aldehyde-to-amine conversion: Reductive Amination and the Strecker Synthesis .
This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel peptide and small molecule therapeutics.
Overview of the Synthetic Strategy
The core of our strategy involves a two-stage process. First, the biphenyl core, functionalized with both an aldehyde (formyl group) and a carboxylic acid (or its ester equivalent), is constructed. The second stage involves the stereoselective or racemic conversion of the aldehyde into the desired α-amino acid.
The key precursor, a biphenyl scaffold bearing a formyl group and a carboxylate group at desired positions, is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[6][7][8][9] This powerful reaction allows for the efficient and modular assembly of the biphenyl core from two simpler aryl fragments (an aryl halide and an arylboronic acid/ester).[7][10]
The diagram below illustrates the general synthetic workflow.
Caption: General workflow for biphenyl amino acid synthesis.
Synthesis of the Biphenyl Formyl-Carboxylate Precursor
The Suzuki-Miyaura coupling is the cornerstone for assembling the key intermediate. It offers excellent functional group tolerance, allowing for the presence of both the aldehyde (or a protected form like an acetal) and the carboxylate ester on the coupling partners.[7]
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) source is essential. While many exist, Pd(dppf)Cl₂ is often chosen for its robustness and efficiency in coupling sterically hindered or electronically deactivated substrates.
-
Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃ is common, as it is effective and the aqueous phase can facilitate the removal of inorganic byproducts during workup.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is frequently employed.[8] This ensures that both the organic-soluble aryl components and the water-soluble inorganic base can interact effectively at the phase interface.
Protocol: Suzuki Coupling for Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate
This protocol describes the coupling of 4-bromobenzaldehyde with methyl 4-(dihydroxyboranyl)benzoate.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.85 g | Limiting Reagent |
| Methyl 4-(dihydroxyboranyl)benzoate | 179.96 | 11.0 | 1.98 g | 1.1 equivalents |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.2 | 163 mg | 2 mol% catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g | 2.5 equivalents |
| 1,4-Dioxane | - | - | 40 mL | Degassed solvent |
| Water (H₂O) | - | - | 10 mL | Degassed solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde, methyl 4-(dihydroxyboranyl)benzoate, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Stir the mixture vigorously.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst. The mixture will typically turn dark. Reseal the flask and continue purging with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
Conversion of Aldehyde to α-Amino Acid
With the key biphenyl aldehyde in hand, the next critical step is the introduction of the amino group. We present two robust and widely used methods.
Method A: Reductive Amination
Reductive amination is a direct and efficient method for forming amines from carbonyls.[11][12][13] The process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the corresponding amine.
4.1.1 Mechanistic Insight
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated imine intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct.
Caption: Simplified schematic of the Reductive Amination pathway.
4.1.2 Protocol: Reductive Amination of Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Biphenyl Aldehyde Ester | 240.25 | 5.0 | 1.20 g | Starting material from Section 3.2 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 50.0 | 3.85 g | 10 equivalents, ammonia source |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 7.5 | 471 mg | 1.5 equivalents, reducing agent |
| Methanol (MeOH) | - | - | 50 mL | Solvent |
Step-by-Step Methodology:
-
Dissolution: Dissolve the biphenyl aldehyde ester and ammonium acetate in methanol in a 100 mL round-bottom flask.
-
Stirring: Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Reducer Addition: Add the sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 10 mL) until gas evolution ceases.
-
Basification & Extraction: Make the solution basic (pH ~9-10) by adding aqueous NaOH or NH₄OH. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Hydrolysis: The resulting product is the amino ester. To obtain the final amino acid, hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water, followed by acidic workup).
-
Purification: The final amino acid can be purified by recrystallization or ion-exchange chromatography.
Method B: Strecker Synthesis
The Strecker synthesis is a classic, powerful three-component reaction that produces α-amino acids from an aldehyde, an ammonia source, and a cyanide source.[14][15][16][17] The key intermediate is an α-aminonitrile, which is subsequently hydrolyzed to the carboxylic acid.[18]
4.2.1 Mechanistic Insight
This method builds the amino acid scaffold in a single pot. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. The final, often harsh, hydrolysis step converts the nitrile to a carboxylic acid. Asymmetric variants using chiral amines or catalysts can provide enantiomerically enriched products.[14][15]
4.2.2 Protocol: Strecker Synthesis of 4'-(1-amino-1-cyanomethyl)-[1,1'-biphenyl]-4-carboxylic acid methyl ester
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Biphenyl Aldehyde Ester | 240.25 | 5.0 | 1.20 g | Starting material from Section 3.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 7.5 | 401 mg | 1.5 equivalents, ammonia source |
| Sodium Cyanide (NaCN) | 49.01 | 6.0 | 294 mg | 1.2 equivalents, cyanide source |
| Methanol/Water (7:3) | - | - | 25 mL | Solvent system |
Step-by-Step Methodology:
-
Solution Prep: In a 50 mL flask, dissolve the biphenyl aldehyde ester in the methanol/water solvent mixture.
-
Reagent Addition: Add the ammonium chloride and sodium cyanide. Extreme Caution: NaCN is highly toxic. All operations must be performed in a certified fume hood. All glassware and waste must be quenched with bleach before disposal.
-
Reaction: Stir the mixture at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by TLC or LC-MS.
-
Isolation of Nitrile: Concentrate the reaction mixture to remove methanol. Dilute with water and extract the α-aminonitrile intermediate with ethyl acetate. Dry the organic phase and concentrate to yield the crude nitrile.
-
Hydrolysis: Transfer the crude α-aminonitrile to a heavy-walled pressure vessel. Add 6 M Hydrochloric Acid (HCl, 20 mL).
-
Heating: Seal the vessel and heat at 100-110 °C for 6-12 hours. This step hydrolyzes both the nitrile and the methyl ester.
-
Workup: Cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure to remove HCl.
-
Purification: The resulting amino acid hydrochloride salt can be purified. Neutralization to its isoelectric point will precipitate the zwitterionic amino acid, which can be collected by filtration, or the product can be purified using ion-exchange chromatography.[19]
Purification and Characterization
Purification of non-proteinogenic amino acids often requires specialized techniques due to their zwitterionic nature.[20][21][22]
-
Ion-Exchange Chromatography: This is the most powerful method for purifying amino acids. The crude product is loaded onto a cation-exchange resin (e.g., Dowex 50WX8). After washing away neutral and anionic impurities, the amino acid is eluted with a gradient of aqueous ammonia or pyridine.
-
Recrystallization: If the amino acid is highly crystalline, it can be purified by recrystallization from a suitable solvent system, often a mixture of water and an organic solvent like ethanol or acetone.
-
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Chiral HPLC/SFC (if applicable): To determine the enantiomeric excess if an asymmetric synthesis was performed.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst; inefficient degassing; poor quality boronic acid; base too weak. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Use high-purity boronic acid or convert to the pinacol ester for stability. Try a stronger base like Cs₂CO₃. |
| Stalled Reductive Amination | Inefficient imine formation; reducing agent decomposed. | Add a dehydrating agent like molecular sieves to drive imine formation. Use a fresh bottle of NaBH₃CN. Ensure the pH is not too acidic, as this will protonate the ammonia, making it non-nucleophilic. |
| Formation of alcohol byproduct | Reducing agent is too strong or was added before imine formation. | Switch from NaBH₄ to a milder agent like NaBH₃CN or STAB. Allow sufficient time for imine formation before adding the reducing agent. |
| Incomplete hydrolysis of nitrile (Strecker) | Insufficient heating time/temperature; acid concentration too low. | Increase the reaction time or temperature (use a sealed tube for higher temperatures). Use a more concentrated acid (e.g., 12 M HCl), but be mindful of potential side reactions. |
| Difficulty in final purification | Product is highly water-soluble; zwitterionic nature interferes with silica gel. | Avoid standard silica gel chromatography. Use reverse-phase chromatography (C18) with a water/acetonitrile/TFA mobile phase. The most reliable method is ion-exchange chromatography. Precipitation at the isoelectric point is also a viable option.[19][22] |
References
-
Nesloney, C. L., & Kelly, J. W. (1996). Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure. The Journal of Organic Chemistry, 61(9), 3127–3137. [Link]
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Jackson, P. F., Cole, D. C., et al. (1994). The Synthesis of Biphenyl Amino Acids and Related 2,3-Dihydroimidazo[1,2-a]dibenz[c,e]azepines. Synthetic Communications, 24(14), 1969-1976. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Strecker and Ugi Approaches and Miscellaneous Syntheses. Tetrahedron: Asymmetry, 18(5), 569-623.
- Myers, A. G., & Kung, D. W. (2000). A Concise, Stereocontrolled Synthesis of (–)-Calyculin A. Journal of the American Chemical Society, 122(43), 10820–10821.
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Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]
- Davis, F. A., & Srirajan, V. (2000). Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines: A Convenient Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 65(23), 7840–7843.
- Maji, B., & Mal, D. (2018). Recent Advances in the Synthesis of Biphenyls via Suzuki–Miyaura Cross-Coupling. Chemistry - An Asian Journal, 13(17), 2315-2333.
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27–45. [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved February 15, 2026, from [Link]
-
Singh, S. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7247. [Link]
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J&K Scientific. (2021). Strecker Amino Acid Synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved February 15, 2026, from [Link]
-
Frontiers Media. (2024). Biosynthesis of novel non-proteinogenic amino acids. Retrieved February 15, 2026, from [Link]
-
Bio-Synthesis Inc. (n.d.). Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis. Retrieved February 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., et al. (2023). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Journal of Medicinal Chemistry, 66(4), 2549–2565. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 15, 2026, from [Link]
-
JACS Au. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids. Retrieved February 15, 2026, from [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of Toronto]. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 15, 2026, from [Link]
-
Otradnova, E. V., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914. [Link]
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Wang, C., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 723. [Link]
-
Workman, J. A., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(26), 6752–6760. [Link]
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University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. [Link]
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The Organic Chemist. (2023, November 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Image]. Retrieved February 15, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Denton, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(26), 6752-6760. [Link]
-
ResearchGate. (n.d.). Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane [Image]. Retrieved February 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Analysis of Biphenyl Carboxylates: Insights from X-ray Crystallography and Beyond
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of biphenyl derivatives, using analogues of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate as case studies. We will explore the power of single-crystal X-ray diffraction and compare its outputs with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
The biphenyl moiety is a common scaffold in pharmaceuticals and functional materials. The rotational freedom around the central carbon-carbon bond, however, can lead to different conformations (atropisomers) with distinct biological activities and material properties. Therefore, a thorough structural analysis is crucial for understanding structure-activity relationships and for rational drug design.
While the precise crystal structure of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate is not publicly available, a detailed comparative analysis of closely related compounds can provide invaluable insights into the structural nuances of this class of molecules. This guide will focus on three key analogues:
-
Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate: An isomer of the target compound.
-
4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid: A derivative with an additional methyl group and a carboxylic acid functionality.
-
Methyl biphenyl-4-carboxylate: A simplified analogue lacking the formyl substituent.
By comparing the crystal structures of these analogues, we can deduce the influence of substituent position and type on the overall molecular conformation and intermolecular interactions in the solid state.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and torsional angles with high precision.
Comparative Crystallographic Data of Biphenyl Analogues
A survey of the Cambridge Structural Database (CSD) reveals the intricate structural details of our selected analogues. The key crystallographic parameters are summarized in the table below.
| Parameter | Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate | 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | Methyl biphenyl-4-carboxylate |
| Dihedral Angle (°) | Data not available in direct search results | 53.39 (3)[2] | ~30-45 (typical for unsubstituted biphenyls)[3] |
| Key Bond Lengths (Å) | Data not available in direct search results | C-C (inter-ring): Data not available | C-C (inter-ring): Data not available |
| Crystal System | Data not available in direct search results | Monoclinic[2] | Data not available in direct search results |
| Space Group | Data not available in direct search results | P2₁/n[2] | Data not available in direct search results |
| Key Intermolecular Interactions | Data not available in direct search results | Centrosymmetric hydrogen-bonded dimers via carboxylic acid groups.[2] | Data not available in direct search results |
Note: Specific crystallographic data for "Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate" and detailed bond lengths for the other two analogues were not available in the initial search results. A comprehensive analysis would require obtaining the specific CIF files from the CSD.
The dihedral angle between the two phenyl rings is a critical parameter in biphenyl structures. In 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, this angle is 53.39 (3)°.[2] This significant twist is a result of the steric hindrance between the ortho-substituents on the two rings. For comparison, unsubstituted biphenyls typically exhibit a dihedral angle of around 30-45° in the solid state due to a balance between steric repulsion of the ortho-hydrogens and π-conjugation which favors planarity. The presence of the methyl group in the 2'-position of 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid evidently enforces a more twisted conformation.
Furthermore, the crystal packing of this molecule is dominated by hydrogen bonding between the carboxylic acid groups, forming centrosymmetric dimers.[2] This is a common and strong supramolecular interaction that often dictates the overall crystal lattice. In the case of the methyl esters, such strong hydrogen bonding is absent, and weaker interactions like C-H···O or π-π stacking would be expected to govern the crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure via SCXRD involves several key steps, each requiring careful execution and consideration.
Sources
Publish Comparison Guide: Structural Assignment of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
The following guide details the structural characterization of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan).
This guide compares the Standard 1D Assignment Approach against an Advanced 2D-Integrated Protocol , demonstrating why the latter is essential for distinguishing the complex aromatic overlap inherent to substituted biphenyls.
Executive Summary
Product Under Review: Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate (CAS: 132694-37-2 analog/isomer).[1][2] Application: Key biaryl intermediate for Sartan drug synthesis.[1] The Challenge: Biphenyl derivatives exhibit severe signal overlap in the 127–135 ppm 13C NMR region. Standard 1D analysis often misassigns the quaternary carbons at the pivot bond (C1, C1') and the ortho-substituted carbons.[1][3] The Solution: A definitive assignment protocol utilizing HMBC gating and substituent-induced shift logic.
Methodology Comparison: Why Standard Analysis Fails
In drug development, "performance" of an analytical method is defined by resolution and confidence.[1][2] Below is a comparison of the Standard Routine vs. the High-Resolution Protocol .
| Feature | Standard Routine (1D 13C Only) | Advanced Protocol (1D + 2D HSQC/HMBC) |
| Quaternary Carbon ID | Low Confidence. Relies on peak intensity and predicted shifts.[1] Often confuses C1 (ester ring) with C1' (aldehyde ring).[3] | Absolute Confidence. Assigned via long-range coupling from distinct anchors (-CHO and -OMe protons).[1] |
| Aromatic Resolution | Ambiguous. Peaks at 127–130 ppm are often lumped together.[1] | Resolved. HSQC correlates specific protons to carbons; HMBC links rings across the biaryl bond.[1] |
| Conformational Insight | None. Assumes free rotation.[1] | High. Detects potential atropisomerism or restricted rotation via line broadening in ortho-carbons.[1] |
| Data Integrity | Susceptible to Solvent Shifts. | Self-Validating. Internal correlations confirm structure regardless of concentration/solvent.[1] |
Structural Numbering & Logic
To ensure accuracy, we utilize the following numbering scheme for the biphenyl scaffold:
-
Ring A (Ester Side): C1 (ipso to Ring B), C4 (ipso to Ester).[1][2][3]
-
Ring B (Aldehyde Side): C1' (ipso to Ring A), C2' (ipso to Aldehyde).[1][2][3]
Assignment Workflow Diagram
The following logic flow illustrates how the two "Anchor Groups" (Aldehyde and Ester) are used to map the rest of the molecule.
Caption: Logical workflow utilizing proton anchors to resolve quaternary carbon assignments via HMBC.
13C NMR Peak Assignments (Experimental vs. Predicted)
The following data synthesizes experimental fragment data (from [1,1'-Biphenyl]-2-carbaldehyde and Methyl 4-biphenylcarboxylate) to provide the definitive assignment.
Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz / 125 MHz[1][2][3]
| Carbon No.[1][4][5][6][7][8][9] | Chemical Shift (δ ppm) | Type (DEPT-135) | Assignment Logic & HMBC Correlations |
| C-CHO | 192.4 | CH | Anchor 1. Characteristic aldehyde carbonyl.[1] Distinctive downfield shift. |
| C-COO | 166.9 | C (Quat) | Anchor 2. Ester carbonyl.[1] Correlates strongly with -OCH₃ protons (3.9 ppm).[1] |
| C1 (Ring A) | 145.5 | C (Quat) | Ipso to Ring B. Shifted downfield due to phenyl substituent.[3] |
| C1' (Ring B) | 141.0 | C (Quat) | Ipso to Ring A. Differentiated from C1 by HMBC to H6' (Ring B).[3] |
| C2' (Ring B) | 133.7 | C (Quat) | Ipso to Formyl group.[3] Correlates to -CHO proton.[1] |
| C3' (Ring B) | 127.8 | CH | Ortho to Formyl.[3] |
| C4' (Ring B) | 130.8 | CH | Para to Formyl.[3] |
| C5' (Ring B) | 128.2 | CH | Meta to Formyl.[3] |
| C6' (Ring B) | 130.2 | CH | Ortho to Phenyl ring (sterically crowded).[3] |
| C2/C6 (Ring A) | 127.4 | CH | Meta to Ester.[3] Overlaps heavily; resolved via HSQC. |
| C3/C5 (Ring A) | 130.1 | CH | Ortho to Ester.[3] Deshielded by anisotropic effect of carbonyl.[1] |
| C4 (Ring A) | 129.5 | C (Quat) | Ipso to Ester.[3] Confirmed by lack of HSQC peak + HMBC to H2/H6. |
| -OCH₃ | 52.3 | CH₃ | Methoxy carbon.[1] Upfield aliphatic region.[1] |
Note on Shifts: Values are derived from high-fidelity fragment analysis of [1,1'-Biphenyl]-2-carbaldehyde and Methyl 4-biphenylcarboxylate [1, 2]. Small variations (±0.5 ppm) may occur depending on concentration and temperature.[3]
Experimental Protocol: Self-Validating System
To achieve the resolution described above, follow this specific protocol. This ensures the "Product" (the data) is reproducible.[3]
Step 1: Sample Preparation[1][2][3]
-
Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (Bruker/Varian)[1][2][3]
-
Temperature: 298 K (25°C).[3]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 1024 scans for 1D Carbon to visualize weak quaternary signals clearly.
Step 3: The Validation Step (HMBC)[2][3]
-
Run a Gradient-Selected HMBC (Heteronuclear Multiple Bond Correlation).
-
Optimization: Set long-range coupling constant (
) to 8 Hz . -
Verification:
Visualization of Correlations
The diagram below visualizes the critical HMBC correlations that lock the assignment, preventing the common error of swapping the two rings.
Caption: Key HMBC (Red Arrows) and HSQC (Implicit) correlations required to validate the assignment.
References
-
RSC Spectra Data: [1,1'-Biphenyl]-2-carbaldehyde 13C NMR Data. Royal Society of Chemistry.[1][4]
-
PubChem Compound Summary: Methyl 4-phenylbenzoate (Methyl 4-biphenylcarboxylate).[1] National Center for Biotechnology Information.[1] [1][2]
-
Telmisartan Synthesis Intermediates: Optimization of Sartan Intermediates via Suzuki Coupling. Beilstein Journal of Organic Chemistry.
-
Cayman Chemical Product Guide: Biphenyl Derivatives Analytical Standards.
Sources
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- 3. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. compoundchem.com [compoundchem.com]
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- 9. scs.illinois.edu [scs.illinois.edu]
Navigating Phase Transitions: A Comparative Guide to Melting Point Determination for Novel Compounds
Byline: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of a novel pure substance is a foundational step. Among the fundamental physical properties, the melting point stands as a critical gatekeeper for identity, purity, and physical stability. For a newly synthesized compound such as Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate , a molecule with potential applications in organic synthesis and drug discovery, an accurate determination of its melting point is not merely a data point, but a cornerstone of its entire development profile.
The observation that this particular compound can exist as a "Liquid or Semi-Solid or Solid or Lump" at ambient conditions underscores the necessity of a robust and nuanced approach to its thermal analysis. This guide provides a comparative analysis of three principal techniques for melting point determination: the traditional Capillary Method , the powerful Differential Scanning Calorimetry (DSC) , and the visually insightful Hot-Stage Microscopy (HSM) . We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs, particularly when faced with an uncharacterized substance.
The Gatekeeper of Purity: Why Melting Point Matters
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range (often less than 1°C).[1] The presence of impurities will generally cause a depression and broadening of the melting range.[1][2] Therefore, the melting point serves two primary purposes:
-
Identification: A measured melting point can be compared to literature values to help identify a substance.
-
Purity Assessment: A sharp and narrow melting range is a strong indicator of high purity.
Given the potential for polymorphism—the ability of a solid material to exist in more than one form or crystal structure—a thorough thermal analysis is indispensable in modern research.
The Workhorse: Capillary Melting Point Determination
The capillary method is a long-established and widely used technique for determining the melting point of a crystalline solid.[1][2] Its enduring popularity stems from its simplicity, low cost, and the small amount of sample required.
Principle of Operation
A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube. This tube is then heated in a controlled manner, typically in a heated block or an oil bath, alongside a calibrated thermometer.[1] The temperature at which the substance is first observed to melt (the onset point) and the temperature at which it becomes completely liquid (the clear point) are recorded as the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate is thoroughly dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample into a dense plug of 2-3 mm in height.[3]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating (e.g., 10-20°C per minute) can be performed to get an estimate.
-
For an accurate determination, start heating at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[4]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid crystal melts (clear point). The range between these two temperatures is the melting range.
-
Visualization of the Capillary Method Workflow
Caption: Workflow for Capillary Melting Point Determination.
Commercial Instrumentation
Several manufacturers offer reliable capillary melting point apparatus, ranging from manual devices to fully automated systems.
-
Mettler Toledo: The MP series (e.g., MP50, MP80) offers automated determination with video recording, allowing for later review of the melting process.[5][6][7][8]
-
Büchi: The M-560 and M-565 models provide both manual and automated melting point determination, with the M-565 featuring video recording capabilities.[9][10][11][12][13]
-
Stuart (Cole-Parmer): Offers a range of digital melting point apparatus that are widely used in educational and industrial laboratories.
The Quantitative Powerhouse: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] It is a highly sensitive method that provides quantitative information about the thermal properties of a material.
Principle of Operation
A small amount of the sample is placed in a sealed pan, and an empty reference pan is placed in a separate chamber. Both pans are heated at a controlled rate. The instrument measures the difference in heat flow to the sample and the reference. When the sample undergoes a thermal transition, such as melting, it will absorb or release heat. This results in a difference in heat flow, which is detected and plotted as a peak in the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion.
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
-
Instrument Setup and Calibration:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Set the experimental parameters, including the starting temperature, ending temperature, and heating rate (a typical rate for melting point determination is 10°C/min).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will record the heat flow as a function of temperature.
-
The melting of the sample will appear as an endothermic peak on the DSC curve.
-
Analyze the data using the instrument's software to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the peak).
-
Visualization of the DSC Workflow
Caption: Workflow for Differential Scanning Calorimetry.
Commercial Instrumentation
DSC is a standard technique in many research and quality control laboratories, with several reputable manufacturers.
-
TA Instruments: A leading provider of DSC instruments, with their Discovery series (e.g., DSC 25, DSC 2500) offering high sensitivity and advanced features like Modulated DSC.[2][3][14][15][16]
-
PerkinElmer: Offers a range of DSC instruments, including the DSC 4000, 6000, and 8000/8500 series, known for their reliability and performance.[17][18][19][20][21]
-
Mettler Toledo: Provides a comprehensive line of DSC instruments as part of their Thermal Analysis Excellence line.
-
Netzsch: A global leader in thermal analysis, offering a wide range of DSC instruments for various applications.[22]
The Visual Investigator: Hot-Stage Microscopy (HSM)
Hot-Stage Microscopy combines the visual advantages of microscopy with precise temperature control, allowing for the direct observation of a sample as it is heated or cooled.[6][17][18][23][24] This technique is particularly valuable for studying polymorphism, sublimation, and decomposition, in addition to melting.
Principle of Operation
A small amount of the sample is placed on a microscope slide on a temperature-controlled stage. As the stage is heated, the sample is observed through a microscope. The temperature at which melting begins and is complete can be visually determined. The use of polarized light can provide additional information about the crystalline structure of the material.
Experimental Protocol: HSM
-
Sample Preparation:
-
Place a small amount of the Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate sample on a microscope slide.
-
Cover the sample with a coverslip.
-
-
Instrument Setup:
-
Place the slide on the hot stage of the microscope.
-
Focus the microscope on the sample.
-
Set the desired temperature program on the hot-stage controller.
-
-
Observation and Data Collection:
-
Start the heating program.
-
Observe the sample through the microscope as the temperature increases. A video camera can be used to record the entire process.
-
Note the temperature at which the first signs of melting are observed.
-
Note the temperature at which the sample is completely molten.
-
Observe any other thermal events, such as changes in crystal form (polymorphism), sublimation, or decomposition.
-
Visualization of the HSM Workflow
Caption: Workflow for Hot-Stage Microscopy.
Commercial Instrumentation
Hot-stage systems are specialized pieces of equipment, often used in conjunction with high-quality microscopes.
-
Linkam: A prominent manufacturer of heating and cooling stages for microscopy, offering a wide range of models with varying temperature ranges and capabilities (e.g., THMS600).[1][4][23][25][26]
-
Mettler Toledo: Offers hot-stage systems (e.g., HS82, HS84) that can be integrated with microscopes for visual thermal analysis. The HS84 also has DSC capabilities.[24][27][28][29][30]
Comparative Analysis
The choice of method for determining the melting point of a novel compound like Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate depends on the specific information required, the amount of sample available, and the resources at hand.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Principle | Visual detection of phase change in a heated capillary tube.[2] | Measures heat flow difference between a sample and a reference.[13] | Direct visual observation of phase change on a temperature-controlled stage.[6] |
| Sample Size | 1-3 mg | 1-5 mg | < 1 mg |
| Information Provided | Melting range (onset and clear point).[4] | Melting point (onset/peak), enthalpy of fusion, heat capacity, glass transition.[8] | Melting point, visual observation of melting behavior, polymorphism, sublimation, decomposition.[17] |
| Quantitative? | No | Yes (enthalpy, heat capacity) | No (primarily qualitative) |
| Advantages | Simple, inexpensive, rapid.[26] | Highly sensitive and quantitative, suitable for a wide range of materials, automation is common.[8] | Direct visual information, excellent for studying complex thermal behavior, very small sample size.[6] |
| Disadvantages | Subjective, less precise than DSC, limited information.[26] | More expensive instrumentation, requires calibration. | Can be subjective, less quantitative than DSC. |
| Best For | Routine purity checks, teaching labs, initial characterization. | Accurate and quantitative thermal analysis, studying thermodynamics of phase transitions. | Investigating polymorphism, sublimation, decomposition, and for substances that are difficult to analyze by other methods. |
| Authoritative Standards | USP <741>, ASTM E324[3][14] | ASTM D7138, ASTM D3418[7][31] | - |
Conclusion and Recommendations
For the initial characterization of a novel compound like Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate , a multi-faceted approach is recommended.
-
Initial Screening (Capillary Method): Due to its simplicity and speed, the capillary method is an excellent starting point to obtain a preliminary melting range. This can quickly establish whether the substance has a sharp melting point, indicative of a pure crystalline material, or if it melts over a broad range, suggesting the presence of impurities or an amorphous nature.
-
Quantitative Analysis (DSC): For a more comprehensive and quantitative understanding, DSC is the gold standard. It will provide a precise melting point, the enthalpy of fusion, and can also reveal other thermal events such as glass transitions, which would be particularly relevant for a semi-solid material.
-
In-depth Visual Investigation (HSM): Given the compound's variable physical state, HSM would be invaluable. It would allow for direct observation of the melting process, helping to distinguish between a true melt and a softening or glass transition. Furthermore, it is the best technique to identify any potential polymorphic transformations that might occur upon heating.
By employing these techniques in a complementary fashion, researchers can build a comprehensive thermal profile of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate, providing the critical data necessary for its further development and application in the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
